Cas no 1249988-75-7 (Adamantane-2-sulfonyl chloride)

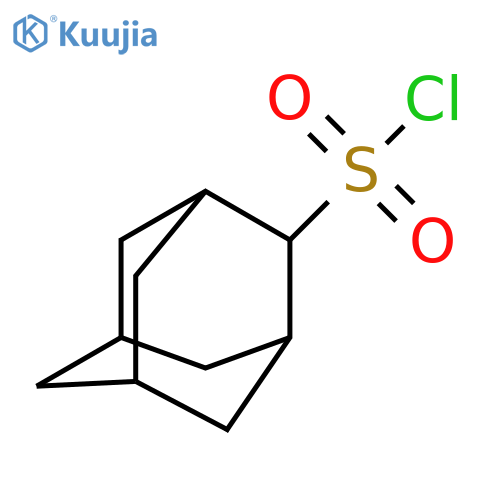

1249988-75-7 structure

商品名:Adamantane-2-sulfonyl chloride

Adamantane-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- adamantane-2-sulfonyl chloride

- Tricyclo[3.3.1.13,7]decane-2-sulfonyl chloride

- Adamantane-2-sulfonyl chloride

-

- インチ: 1S/C10H15ClO2S/c11-14(12,13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2

- InChIKey: OVMVKXVATAKPJN-UHFFFAOYSA-N

- ほほえんだ: ClS(C1C2CC3CC(C2)CC1C3)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 316

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 42.5

Adamantane-2-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-274002-1.0g |

adamantane-2-sulfonyl chloride |

1249988-75-7 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-274002-0.1g |

adamantane-2-sulfonyl chloride |

1249988-75-7 | 0.1g |

$615.0 | 2023-09-10 | ||

| Enamine | EN300-274002-0.05g |

adamantane-2-sulfonyl chloride |

1249988-75-7 | 0.05g |

$587.0 | 2023-09-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422034-50mg |

Adamantane-2-sulfonyl chloride |

1249988-75-7 | 98% | 50mg |

¥24381 | 2023-04-16 | |

| Enamine | EN300-274002-5.0g |

adamantane-2-sulfonyl chloride |

1249988-75-7 | 5.0g |

$3894.0 | 2023-02-28 | ||

| Enamine | EN300-274002-1g |

adamantane-2-sulfonyl chloride |

1249988-75-7 | 1g |

$699.0 | 2023-09-10 | ||

| Enamine | EN300-274002-5g |

adamantane-2-sulfonyl chloride |

1249988-75-7 | 5g |

$2028.0 | 2023-09-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422034-250mg |

Adamantane-2-sulfonyl chloride |

1249988-75-7 | 98% | 250mg |

¥31116 | 2023-04-16 | |

| Enamine | EN300-274002-10.0g |

adamantane-2-sulfonyl chloride |

1249988-75-7 | 10.0g |

$5774.0 | 2023-02-28 | ||

| Enamine | EN300-274002-0.25g |

adamantane-2-sulfonyl chloride |

1249988-75-7 | 0.25g |

$642.0 | 2023-09-10 |

Adamantane-2-sulfonyl chloride 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

1249988-75-7 (Adamantane-2-sulfonyl chloride) 関連製品

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 61389-26-2(Lignoceric Acid-d4)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量